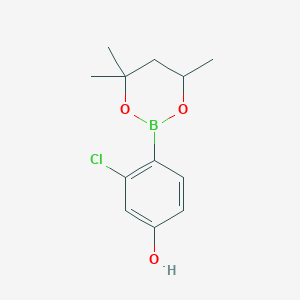
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of peptide synthesis due to its ability to introduce N-methylated amino acids into peptide chains, which can enhance the bioavailability and stability of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using reagents such as dimethyl sulfate or methyl iodide in the Biron-Kessler method .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS, where the peptide chain is assembled step-by-step on an insoluble resin support. The Fmoc group is used as a temporary protecting group for the N-terminus and is cleaved by secondary amines such as piperidine. The final product is obtained after purification, typically using reverse-phase high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or azides.
Wissenschaftliche Forschungsanwendungen
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of N-methylated peptides, which are important in studying protein-protein interactions.
Biology: Utilized in the development of peptide-based drugs with enhanced stability and bioavailability.
Medicine: Plays a role in the design of therapeutic peptides for various diseases.
Industry: Employed in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties
Wirkmechanismus
The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid involves its incorporation into peptide chains, where it can influence the peptide’s conformation and stability. The Fmoc group facilitates the stepwise assembly of peptides, while the N-methylation can enhance the peptide’s resistance to enzymatic degradation. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in peptide synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but may differ in their side chains and functional groups.
N-methylated amino acids: Similar in their N-methylation but may lack the Fmoc group or have different side chains.
Uniqueness
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid is unique due to its combination of the Fmoc protecting group and N-methylation, which provides enhanced stability and bioavailability compared to non-methylated or non-Fmoc-protected amino acids. This makes it particularly valuable in the synthesis of stable and bioactive peptides .
Eigenschaften
IUPAC Name |
(2S)-2-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-24(21(22(25)26)15-8-2-3-9-15)23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,2-3,8-9,14H2,1H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAPUHMPKSQFJV-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)






